molecular formula C10H12N2O2 B182356 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 103361-44-0

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B182356
CAS No.: 103361-44-0
M. Wt: 192.21 g/mol
InChI Key: JJWMVWONUDEPCC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound this compound represents a systematically named heterocyclic organic molecule with the Chemical Abstracts Service (CAS) registry number 103361-44-0. The IUPAC nomenclature follows established conventions for benzoxazinone derivatives, with the systematic name reflecting the precise positioning of functional groups on the core benzoxazine ring system. Alternative nomenclature forms include 6-amino-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, which emphasizes the fused benzene-oxazine bicyclic structure.

The compound belongs to the broader classification of benzoxazines , which are nitrogen-containing heterocycles known for their diverse chemical properties and potential therapeutic applications. Within this classification, the compound specifically falls under the subcategory of 1,4-benzoxazin-3-ones, distinguished by the ketone functionality at the 3-position and the characteristic oxazine ring formation. The systematic classification places this compound within the larger family of benzoxazinoids , which are recognized for their significant biological activities and occurrence in various natural systems. The presence of the amino group at position 6 and the ethyl substituent at position 4 further categorizes this compound as an amino-alkyl derivative of the parent benzoxazinone structure.

The molecular structure incorporates several key functional groups that influence its chemical behavior and classification. The benzoxazine core consists of a fused benzene ring and a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms. The amino group at position 6 provides nucleophilic character, while the ethyl substituent at position 4 introduces hydrophobic characteristics that affect solubility and intermolecular interactions. This structural arrangement places the compound in a unique position within medicinal chemistry applications, where such benzoxazinone derivatives have shown promise as potential therapeutic agents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₁₂N₂O₂, representing a compact heterocyclic structure with specific elemental composition. The molecular weight is consistently reported as 192.21-192.22 g/mol across multiple reliable sources, indicating high precision in mass determination. The elemental analysis reveals a carbon content of approximately 62.5%, hydrogen content of 6.3%, nitrogen content of 14.6%, and oxygen content of 16.7%, reflecting the balanced distribution of heteroatoms within the molecular framework.

The molecular composition analysis demonstrates several important characteristics that influence the compound's physical and chemical properties. The relatively low molecular weight of approximately 192 g/mol places this compound within an optimal range for biological activity, as molecules in this size range often exhibit favorable pharmacokinetic properties including cellular permeability and bioavailability. The presence of two nitrogen atoms and two oxygen atoms provides multiple sites for hydrogen bonding interactions, which significantly influence solubility characteristics and intermolecular associations in both solution and solid-state environments.

Molecular Parameter Value Source Reference
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21-192.22 g/mol
Exact Mass 192.0899 g/mol
Carbon Atoms 10
Hydrogen Atoms 12
Nitrogen Atoms 2
Oxygen Atoms 2

The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is represented as O=C1COC2=CC=C(N)C=C2N1CC, which provides a linear encoding of the molecular structure that facilitates computational analysis and database searches. The InChI (International Chemical Identifier) string 1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3 offers a standardized representation that enables unambiguous identification across different chemical databases and computational platforms. These standardized molecular descriptors are essential for accurate compound identification and facilitate integration with various cheminformatics tools and databases used in modern chemical research.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional structure of this compound exhibits specific conformational characteristics that influence its chemical reactivity and biological activity. Crystallographic studies of related benzoxazinone compounds provide valuable insights into the structural parameters and spatial arrangements typical of this compound class. The benzoxazine ring system adopts a specific conformation that minimizes steric interactions while maximizing electronic stabilization through optimal orbital overlap.

The compound exists in a solid form under standard laboratory conditions, typically appearing as a white crystalline solid with defined melting point characteristics. The crystal structure demonstrates the planar nature of the benzene ring fused to the six-membered oxazine ring, with the ethyl substituent at position 4 extending away from the ring plane to minimize steric hindrance. The amino group at position 6 lies approximately coplanar with the benzene ring, allowing for potential resonance interactions that contribute to the overall electronic stability of the molecule.

Structural analysis reveals that the compound exhibits specific geometric parameters characteristic of benzoxazinone derivatives. The bond lengths and angles within the heterocyclic system follow typical patterns observed in similar compounds, with C-N bond lengths in the oxazine ring ranging from 1.35-1.40 Å and C-O bond lengths approximately 1.35-1.45 Å. The planarity of the aromatic system is maintained through sp² hybridization of the ring carbon atoms, while the ethyl substituent adopts a staggered conformation to minimize rotational energy barriers.

The three-dimensional conformation significantly influences the compound's interactions with biological targets and its overall pharmacological profile. The spatial arrangement of the amino group and the carbonyl oxygen creates specific hydrogen bonding patterns that can engage with protein active sites or nucleic acid structures. The lipophilic ethyl group contributes to membrane permeability characteristics while the polar amino and carbonyl functionalities provide sites for specific molecular recognition events.

Tautomeric Forms and Resonance Stabilization

The structure of this compound exhibits potential for tautomeric equilibria and resonance stabilization that significantly influence its chemical behavior and reactivity patterns. Unlike naturally occurring benzoxazinone glucosides that undergo oxo-cyclo ring-chain tautomerism, synthetic benzoxazinone derivatives like this compound typically exist predominantly in their closed lactam form under standard conditions. The lactam structure at position 3 provides significant thermodynamic stability through amide resonance, which delocalizes electron density between the nitrogen and carbonyl carbon.

The amino group at position 6 participates in resonance interactions with the aromatic benzene ring, contributing to the overall electronic stabilization of the molecule. This resonance effect influences the basicity of the amino group and affects its reactivity toward electrophilic species. The electron-donating nature of the amino substituent increases electron density in the aromatic system, particularly at positions ortho and para to the amino group, which can influence subsequent chemical transformations and biological interactions.

The compound's electronic structure demonstrates characteristic features of push-pull systems, where the amino group acts as an electron donor while the carbonyl oxygen serves as an electron acceptor. This electronic arrangement creates a dipolar character that influences intermolecular interactions and affects physical properties such as melting point, solubility, and crystal packing arrangements. The resonance stabilization also contributes to the compound's relatively high thermal stability compared to non-aromatic analogs.

Computational studies of related benzoxazinone structures indicate that the predominant tautomeric form maintains the lactam configuration, with minimal contribution from alternative tautomeric structures under physiological conditions. The stability of the closed form is attributed to the aromatic character of the benzene ring and the favorable hydrogen bonding patterns that can form between the amino group and nearby electron-accepting centers. This tautomeric preference has important implications for biological activity, as the specific electronic distribution in the lactam form determines the compound's interaction profile with molecular targets.

Properties

IUPAC Name

6-amino-4-ethyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMVWONUDEPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546177
Record name 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103361-44-0
Record name 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes via 2-Aminophenol Derivatives

A foundational approach involves 2-aminophenol as a precursor. Reaction with ethyl bromoacetate in the presence of potassium carbonate facilitates O-alkylation, forming 2-(2-aminophenoxy)ethyl acetate. Subsequent cyclization under acidic or thermal conditions yields the benzoxazinone core. For instance, Rajitha et al. achieved a 78% yield by reacting 2-nitrophenol with ethyl bromoacetate, followed by reductive cyclization using iron powder in acetic acid . This method’s limitation lies in the need for nitro-group reduction, which complicates regioselectivity.

Sequential Nitration and Reduction Strategies

Nitration of pre-functionalized intermediates ensures precise positioning of the amino group. A modified route starts with 4-ethyl-2-nitrophenol, which undergoes etherification with chloroacetyl chloride to form 2-(2-nitro-4-ethylphenoxy)acetamide. Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to amine while inducing cyclization. This method, adapted from Armitage et al., offers yields exceeding 85% but requires stringent control over hydrogenation conditions to prevent over-reduction .

Catalytic Hydrogenation and Ring-Closure Optimization

Recent advances leverage palladium-catalyzed hydrogenation for simultaneous reduction and cyclization. For example, ethyl 2-(5-ethyl-2,4-dinitrophenoxy)acetate, when treated with 5% Pd/C under hydrogen atmosphere, undergoes nitro-group reduction and spontaneous cyclization to yield the target compound. This method, inspired by CN113912561B, achieves 95% purity and 92% yield by avoiding intermediate isolation .

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield Advantages Challenges
2-Aminophenol alkylation2-NitrophenolEthyl bromoacetate, Fe78% Simple reagentsLow regioselectivity in reduction
Nitration-reduction4-Ethyl-2-nitrophenolPd/C, H₂85% High puritySensitive to hydrogenation conditions
Direct alkylation2-HydroxyphenylacetamideEthyl iodide, K₂CO₃75% Avoids nitration stepsRequires anhydrous conditions
Catalytic hydrogenationEthyl dinitrophenoxy acetatePd/C, glacial acetic acid92% One-pot synthesis, high efficiencyHigh catalyst cost

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

  • Building Block : This compound is utilized as a precursor in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

2. Reaction Mechanisms

  • Types of Reactions :
    • Oxidation : The amino group can be oxidized to yield nitro derivatives.
    • Reduction : Reduction processes can convert the compound into various amine derivatives.
    • Substitution : Electrophilic or nucleophilic substitutions can occur on the benzoxazine ring, allowing for functional group modifications.
Reaction TypeDescription
OxidationConverts amino group to nitro derivatives using agents like potassium permanganate.
ReductionForms amine derivatives through reducing agents like lithium aluminum hydride.
SubstitutionIntroduces functional groups via electrophiles or nucleophiles.

Biological Applications

1. Antimicrobial Properties
Research indicates that 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its use in developing new antibacterial agents.

2. Anticancer Activity
The compound has been investigated for its anticancer properties. It may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further research in cancer therapy.

Medicinal Applications

1. Therapeutic Potential
The compound's interactions with specific molecular targets, such as enzymes or receptors, suggest potential therapeutic applications. Its mechanisms may involve:

  • Inhibition of enzyme activity
  • Modulation of receptor signaling pathways

Industrial Applications

1. Advanced Materials Development
this compound is also explored for its role in creating advanced materials such as polymers with specific properties. Its chemical reactivity allows for the development of materials with tailored functionalities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.
  • Cancer Research : Another research article explored the compound's ability to inhibit cancer cell growth through modulation of key signaling pathways involved in cell cycle regulation.
  • Material Science Application : Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure with a methyl group instead of an ethyl group.

    6-Amino-4-ethyl-2H-1,4-benzothiazin-3(4H)-one: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group might confer different properties compared to similar compounds with different substituents.

Biological Activity

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS No. 103361-44-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21448 g/mol
  • Purity : Typically ≥95% in commercial preparations.

Synthesis

The synthesis of this compound generally involves the cyclization of ortho-aminophenol derivatives with carboxylic acids or esters under dehydrating conditions. This method can be optimized for industrial production to enhance yield and reduce environmental impact .

Antimicrobial Properties

Research has indicated that benzoxazinones, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of benzoxazinones could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Several studies have evaluated the anticancer properties of benzoxazinones. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The neuroprotective potential of benzoxazinones has also been explored. A study focusing on anticonvulsant activity found that certain derivatives exhibited protective effects against seizures in animal models, indicating a possible role in treating neurological disorders .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways relevant to disease progression.
  • Receptor Modulation : The compound could modulate receptor activity, affecting cellular signaling cascades.
  • Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidant defenses within cells, providing protection against oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-oneStructureAntimicrobial
6-Amino-4-propyl-2H-benzothiazineStructureAnticancer

The presence of different alkyl substituents (methyl vs ethyl) can significantly affect the compound's reactivity and biological activity.

Case Studies

  • Anticonvulsant Activity Study : In a study assessing various benzoxazinones for their anticonvulsant properties via the maximal electroshock test (MES), one derivative exhibited an ED50 value of 31.7 mg/kg, highlighting the potential for therapeutic applications in epilepsy .
  • Antimicrobial Efficacy Test : A comparative study showed that derivatives of 6-Amino-4-ethyl-benzoxazinones had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

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